3-Bromo-4-fluoro-5-nitroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

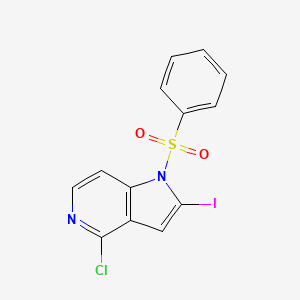

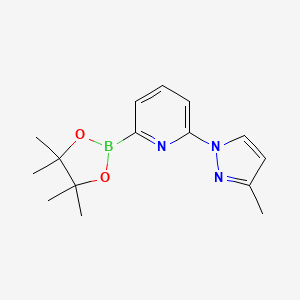

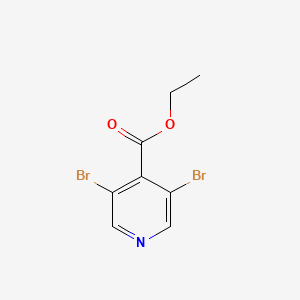

3-Bromo-4-fluoro-5-nitroaniline is an organic compound with the molecular formula C6H4BrFN2O2 . It belongs to the class of nitroaromatic compounds and is a derivative of aniline. The compound has a molecular weight of 235.01 .

Molecular Structure Analysis

The InChI code for 3-Bromo-4-fluoro-5-nitroaniline is 1S/C6H4BrFN2O2/c7-4-1-3 (9)2-5 (6 (4)8)10 (11)12/h1-2H,9H2 . This indicates the presence of bromine, fluorine, and a nitro group in the aniline structure.科学的研究の応用

Novel Dye Intermediate and Derivative Synthesis

3-Bromo-4-fluoro-5-nitroaniline, though not directly mentioned, relates closely to compounds such as 4-fluoro-3-nitroaniline, which has gained significance in the U.S.A. as a novel dye intermediate. Its applications extend beyond dyes into pharmaceuticals and insecticides, demonstrating the versatility of such compounds in chemistry and material science. The preparation of various N-substituted derivatives of these compounds highlights their importance in synthetic chemistry, particularly in the development of novel materials and active pharmaceutical ingredients (M. Bil, 2007).

Synthesis of Biologically Active Compounds

The compound 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, synthesized from 4-bromo-2-fluoroaniline, is an important intermediate for many biologically active compounds. This showcases the role of 3-bromo-4-fluoro-5-nitroaniline derivatives in medicinal chemistry, particularly in the synthesis of compounds with potential therapeutic effects. The detailed synthetic steps, including nitration, chlorination, N-alkylation, reduction, and condensation, underline the complexity and the synthetic versatility of these compounds (Linxiao Wang et al., 2016).

Functionalization of Materials

Research on the functionalization of silica particles with chromophores and amino groups using compounds like 4-fluoro-3-nitroaniline and its derivatives illustrates another dimension of application. Such studies are crucial for developing advanced materials with specific optical or chemical properties, useful in sensors, catalysts, or as part of advanced composite materials. The synergistic use of poly(vinylamine) adsorption and nucleophilic aromatic substitution with fluoroaromatics demonstrates innovative approaches to material science (Isabelle Roth et al., 2006).

Co-crystal Formation for Mechanical Property Study

The study of co-crystals of caffeine with substituted nitroanilines, including 4-fluoro-3-nitroaniline, for understanding structure–mechanical property relationships showcases the application of such compounds in solid-state chemistry. These co-crystals, characterized by various analytical techniques, help elucidate how molecular packing can influence mechanical properties, offering insights valuable for the design of molecular materials with tailored mechanical behaviors (Soumyajit Ghosh & C. Reddy, 2012).

Synthesis of Radiofluorinated Derivatives

In pharmaceutical and radiopharmaceutical chemistry, the synthesis of meta-substituted 3-fluoro-4-aminopyridine via direct radiofluorination highlights the critical role of such nitroaniline derivatives. This process, involving the transformation of pyridine N-oxides, opens new avenues for creating fluorinated compounds for use in medical diagnostics and therapeutic agents, showcasing the importance of these compounds in developing PET (Positron Emission Tomography) radioligands (P. Brugarolas et al., 2016).

Safety and Hazards

特性

IUPAC Name |

3-bromo-4-fluoro-5-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O2/c7-4-1-3(9)2-5(6(4)8)10(11)12/h1-2H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGWFKJMBVQBNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735571 |

Source

|

| Record name | 3-Bromo-4-fluoro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-fluoro-5-nitroaniline | |

CAS RN |

1356493-54-3 |

Source

|

| Record name | 3-Bromo-4-fluoro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Butyl-1,1,2-trimethyl-1H-benz[e]indolium iodide](/img/structure/B593867.png)

![(2S)-2,3,3,4,4,5,5-Heptadeuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B593869.png)

![6H-Thiazolo[4,5-g][1,4]benzoxazine(9CI)](/img/no-structure.png)

![5-(4-Hydroxyphenyl)-2-[4-(nonyloxy)phenyl]pyrimidine](/img/structure/B593882.png)